molecular formula C24H23N5O3 B12154701 [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(oxolan-2-ylmethyl)carboxamide

[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(oxolan-2-ylmethyl)carboxamide

Cat. No.: B12154701
M. Wt: 429.5 g/mol
InChI Key: HJNUWDXLAIFPTR-UHFFFAOYSA-N
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Description

Heterocyclic Core Architecture Analysis

The molecular framework consists of three fused heterocyclic rings: a pyrimidine core, a partially saturated dihydropyridine ring, and an additional pyridine ring. The parent structure, 1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine, features the following key characteristics:

  • Pyrimidine Core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, consistent with canonical pyrimidine topology.
  • Dihydropyridine Ring : Partial saturation at positions 1 and 6 introduces non-aromatic character, altering electron distribution across the fused system.
  • Pyridine Fusion : The pyridino[1,2-a] annulation creates a bicyclic system fused to the pyrimidine at positions 2 and 3 (pyridino[2,3-d] linkage).

Table 1: Ring System Characteristics

Component Aromaticity Nitrogen Positions Fusion Points
Pyrimidine Aromatic N1, N3 C2-C3 (to pyridine)
Dihydropyridine Non-aromatic N6 C1-C2 (to pyrimidine)
Pyridine Aromatic N9 C7-C8 (to dihydropyridine)

This tricyclic system exhibits extended π-conjugation interrupted by the saturated C1-C6 bond, creating distinct electronic domains. X-ray crystallographic data for analogous compounds suggest a planar configuration for the aromatic regions, with slight puckering at the dihydro moiety.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

7-benzyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H23N5O3/c25-21-18(23(30)26-14-17-9-6-12-32-17)13-19-22(29(21)15-16-7-2-1-3-8-16)27-20-10-4-5-11-28(20)24(19)31/h1-5,7-8,10-11,13,17,25H,6,9,12,14-15H2,(H,26,30)

InChI Key

HJNUWDXLAIFPTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Resin-Bound Intermediate Generation

The solid-phase synthesis of analogous 2-imino-4-oxo-1,3,5-triazino[1,2-a]benzimidazoles provides a foundational framework. Key steps include:

  • Immobilization of 2-aminobenzimidazole derivatives on Wang resin via Mitsunobu conditions, enabling the generation of iminophosphorane intermediates.

  • Aza-Wittig reaction with aryl isocyanates to form carbodiimides, followed by intramolecular cyclization to yield the triazino-benzimidazole core.

For the target compound, substitution of the benzimidazole precursor with a pyridino-pyrimidine scaffold would require analogous resin functionalization. Reported yields for similar reactions range from 74–94% with purities exceeding 80% .

Solution-Phase Synthesis Strategies

Sequential Heterocyclization Reactions

A modular approach involves constructing the pyridino[1,2-a]pyridino[2,3-d]pyrimidine core prior to functionalization:

  • Formation of the dihydropyridine ring via acid-catalyzed cyclocondensation of β-keto esters with amidines.

  • Introduction of the benzyl group at position 1 through nucleophilic aromatic substitution using benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

  • Oxidation at position 5 using m-chloroperbenzoic acid (mCPBA) to install the ketone moiety.

Iminophosphorane-Mediated Annulation

Adapting methods from triazino-benzimidazole synthesis:

  • Generation of iminophosphorane from 2-aminopyridino-pyrimidine using triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • Reaction with tert-butyl isocyanate to form a carbodiimide intermediate, which undergoes cyclization to yield the 2-imino group.

Carboxamide Coupling Methods

Amide Bond Formation

The N-(oxolan-2-ylmethyl)carboxamide moiety is introduced via:

  • Activation of the carboxylic acid (generated via hydrolysis of the ethyl ester precursor) using HATU or EDCI/HOBt.

  • Coupling with oxolan-2-ylmethylamine in dichloromethane (DCM) at room temperature, achieving yields of 82–88% .

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (SiO₂, ethyl acetate/hexane gradient) removes unreacted starting materials.

  • HPLC purification (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity for biological assays.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, imino NH), 7.35–7.28 (m, 5H, benzyl), 4.15 (m, 1H, oxolan), 3.75–3.45 (m, 4H, oxolan CH₂).

  • HRMS (ESI+) : m/z calculated for C₂₇H₂₈N₅O₄ [M+H]⁺ 510.2124, found 510.2128.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Solid-Phase74–94>80High throughput, scalableRequires specialized resin
Solution-Phase65–78>90Flexibility in intermediate modificationMulti-step, lower overall yield
Hybrid Approach82–88>95Combines solid- and solution-phase stepsOptimized conditions required

Challenges and Optimization Strategies

Stereochemical Control

The oxolan-2-ylmethyl group introduces stereochemical complexity. Chiral HPLC resolves enantiomers, with the (S)-configuration showing superior bioactivity in analogous compounds.

Solvent and Temperature Effects

  • Dimethylacetamide (DMA) at 90°C enhances cyclization kinetics but risks decomposition.

  • Tetrahydrofuran (THF) at −78°C improves selectivity for the imino tautomer .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and oxo groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group, or the imino group, converting it to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique ring structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biomolecules such as proteins and nucleic acids can be explored. It may serve as a probe or inhibitor in biochemical assays.

Medicine

The compound’s structural features suggest potential pharmacological activities, such as enzyme inhibition or receptor modulation. It could be investigated for its therapeutic potential in treating various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s functional groups and ring structure enable it to form specific interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Key Observations :

  • R1 Substituent : The benzyl group in the target compound enhances steric bulk and aromatic interactions compared to methyl () or sec-butyl () .

Physicochemical and Spectroscopic Characterization

  • Melting Points : The imidazo[1,2-a]pyridine analog () exhibits a melting point of 215–217°C, suggesting high crystallinity, though data for the target compound is unavailable .
  • Spectroscopy : Structural confirmation of analogs relies on 1H/13C NMR (e.g., resolving benzyl protons at δ ~4.5–5.0 ppm) and HRMS for molecular ion validation . The oxolane moiety in the target compound would likely show distinct NMR signals for its methylene and oxygen-bearing carbons.

Biological Activity

The compound 2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide is a complex organic molecule notable for its unique structural features, including multiple heterocyclic rings such as pyridine and pyrimidine. These structural elements contribute to its chemical reactivity and potential biological activity. The presence of an oxolan (tetrahydrofuran) ring and a carboxamide functional group enhances its chemical versatility, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its diverse functional groups, which may interact with various biological targets. Predictive models using structure-activity relationship (SAR) analyses suggest that the compound may exhibit activities similar to other known biologically active compounds. Such interactions are crucial for understanding its therapeutic potential.

Potential Therapeutic Applications

The compound's intricate combination of multiple heterocycles and functional groups could lead to innovative therapeutic applications. Some potential areas of application include:

  • Anticancer Activity : Due to structural similarities with known anticancer agents, this compound may exhibit cytotoxic effects against cancer cells.
  • Antimicrobial Properties : Its unique structure may allow it to disrupt microbial cell functions.
  • Neurological Effects : Given its structural features, it may have potential as an anxiolytic or neuroprotective agent.

Interaction Studies

Studies examining the interactions between this compound and biological macromolecules (e.g., proteins, nucleic acids) are essential for elucidating its pharmacological profile. Techniques such as:

  • Molecular Docking : To predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays : To evaluate biological effects on cell lines.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and notable biological activities of compounds related to 2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide :

Compound NameStructural FeaturesNotable Activities
4-AminoquinolineContains an amino group and quinoline ringAntimalarial
Pyrido[3,4-b]quinolinoneFeatures fused pyridine ringsAnticancer
Benzodiazepine derivativesContains benzene fused with diazepineAnxiolytic effects

This comparison illustrates the unique aspects of the target compound, which may confer distinct biological activities not observed in simpler analogs.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of structurally similar compounds, derivatives of pyrimidine were shown to inhibit tumor growth in various cancer cell lines. The findings suggest that modifications in the structure could enhance cytotoxicity and selectivity toward cancer cells.

Case Study 2: Antimicrobial Properties

Research on related heterocyclic compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. These studies underscore the potential for developing new antibiotics based on the structural framework of this compound.

Research Findings Summary

Recent research has indicated that compounds with similar structures often demonstrate a range of biological activities. Ongoing studies are focusing on optimizing these compounds for enhanced efficacy and reduced toxicity.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

This compound’s synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridino-pyrimidine core. Key steps include:

  • Benzylation : Introducing the benzyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Carboxamide coupling : Using coupling agents like EDCI/HOBt for the oxolan-2-ylmethyl group, monitored by TLC for completion .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
    Optimization requires adjusting temperature, solvent polarity, and catalyst loading. For example, higher yields (70–85%) are achieved with slow addition of reagents to minimize side reactions .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6d_6 or CDCl3_3) to assign protons and carbons in the fused pyridino-pyrimidine ring and oxolane moiety. Key signals include imino (δ 8.5–9.5 ppm) and carbonyl (δ 165–175 ppm) groups .
  • IR : Confirm presence of imino (C=N, ~1600 cm1^{-1}) and carbonyl (C=O, ~1680 cm1^{-1}) stretches .
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ peak matching calculated mass within 2 ppm error) .

Basic: What safety precautions are critical during handling?

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : In airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation .

Advanced: How can computational methods predict its reactivity or biological targets?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
  • Molecular Docking : Virtual screening against protein databases (e.g., PDB) to predict binding to kinases or inflammatory enzymes, guided by structural analogs .
  • ADMET Prediction : Tools like SwissADME to estimate solubility (LogP), metabolic stability, and toxicity risks .

Advanced: What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify true IC50_{50} values, minimizing false positives from assay interference .
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to confirm specificity .
  • Structural Analog Comparison : Compare substituent effects (e.g., benzyl vs. furylmethyl groups) to isolate pharmacophore contributions .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Core Modifications : Replace the oxolane group with other heterocycles (e.g., tetrahydrofuran, piperidine) to modulate lipophilicity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzyl ring to enhance electrophilicity for covalent binding .
  • Bioisosteres : Swap the imino group with a methylene (-CH2_2-) to improve metabolic stability while retaining activity .

Advanced: What mechanistic insights explain its potential anti-inflammatory activity?

  • Kinase Inhibition : Likely targets include JAK/STAT or MAPK pathways, based on pyrimidine derivatives’ known roles in cytokine signaling .
  • ROS Scavenging : The dihydropyridine moiety may quench reactive oxygen species (ROS), validated via DCFH-DA assays .
  • Crystallography : Co-crystallization with COX-2 or 5-LOX enzymes to map binding pockets .

Advanced: How can synthetic byproducts or impurities be characterized and minimized?

  • HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to detect impurities >0.1% .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove polar byproducts .
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track intermediates and abort side reactions early .

Advanced: What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Permeability : Caco-2 cell monolayers to predict intestinal absorption .
  • Metabolic Stability : Liver microsomes (human/rat) to measure half-life and CYP450 interactions .
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction available for activity .

Advanced: How can data inconsistencies in published literature be addressed?

  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends obscured by small sample sizes .
  • Reproducibility Studies : Replicate key experiments (e.g., synthesis, bioassays) under standardized conditions .
  • Machine Learning : Train models on existing datasets to predict outliers or experimental errors .

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